6-Bromo-4-hydroxyquinoline-3-carbonitrile
Overview
Description
6-Bromo-4-hydroxyquinoline-3-carbonitrile: is an organic compound with the molecular formula C10H5BrN2O. . This compound is part of the quinoline family, which is known for its wide range of biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-4-hydroxyquinoline-3-carbonitrile typically involves the bromination of 4-hydroxyquinoline-3-carbonitrile. One common method includes the use of bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under reflux conditions to ensure complete bromination .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and controlled temperature settings .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 6-Bromo-4-hydroxyquinoline-3-carbonitrile can undergo oxidation reactions to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the nitrile group to an amine group, resulting in the formation of 6-bromo-4-hydroxyquinoline-3-amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like ammonia or thiols are used under basic conditions.
Major Products Formed:
Oxidation: Quinoline derivatives with various functional groups.
Reduction: 6-Bromo-4-hydroxyquinoline-3-amine.
Substitution: Substituted quinoline derivatives with different nucleophiles.
Scientific Research Applications
Chemistry: 6-Bromo-4-hydroxyquinoline-3-carbonitrile is used as a building block in the synthesis of more complex quinoline derivatives. It is also used in the development of new synthetic methodologies and reaction mechanisms.
Biology: In biological research, this compound is studied for its potential antimicrobial and antiviral properties. It is used in the synthesis of bioactive molecules that can inhibit the growth of various pathogens.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical agents. It has shown promise in the development of drugs targeting specific enzymes and receptors.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it valuable in various manufacturing processes.
Mechanism of Action
The mechanism of action of 6-Bromo-4-hydroxyquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes .
Comparison with Similar Compounds
- 6-Bromo-4-hydroxyquinoline-3-carboxylic acid
- 6-Bromo-4-chloroquinoline-3-carbonitrile
- 4-Hydroxyquinoline-3-carbonitrile
Comparison: 6-Bromo-4-hydroxyquinoline-3-carbonitrile is unique due to the presence of both a bromine atom and a nitrile group, which confer distinct chemical reactivity and biological activity. Compared to its analogs, it exhibits different solubility, stability, and reactivity profiles, making it suitable for specific applications in research and industry .
Biological Activity
6-Bromo-4-hydroxyquinoline-3-carbonitrile is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a bromine atom at the sixth position, a hydroxyl group at the fourth position, and a cyano group at the third position of the quinoline ring. Its molecular formula is with a molecular weight of 252.07 g/mol. The compound's structure can be represented as follows:
Biological Activities
1. Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism of action is believed to involve inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication.
2. Antiviral Activity
The compound has also been investigated for its antiviral properties. In vitro studies have demonstrated its effectiveness against several viruses, although specific mechanisms remain to be fully elucidated. It is hypothesized that the compound may interfere with viral replication processes by targeting viral enzymes or cellular receptors involved in viral entry.
3. Anticancer Potential
this compound has shown promising results in cancer research. It exhibits antiproliferative effects against various tumor cell lines, including DLD-1 (colon cancer), T24 (bladder cancer), and SH-SY-5Y (neuroblastoma). The compound's ability to induce apoptosis in these cell lines suggests potential as an anticancer agent .
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound can bind to active sites of enzymes involved in microbial growth and viral replication, inhibiting their functions.
- Signal Transduction Modulation : By interacting with cellular receptors, it may modulate signaling pathways that control cell proliferation and survival .
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structure Features | Biological Activity |
---|---|---|
6-Bromo-4-hydroxyquinoline-3-carboxylic acid | Hydroxyl and carboxylic acid groups | Antimicrobial; moderate anticancer activity |
6-Bromo-4-chloroquinoline-3-carbonitrile | Chlorine substitution instead of bromine | Antimicrobial; less effective than 6-bromo derivative |
4-Hydroxyquinoline-3-carbonitrile | Lacks bromine substitution | Lower antimicrobial activity |
Case Studies
Several studies have highlighted the biological efficacy of this compound:
- Antimicrobial Efficacy Study : A study evaluated the compound against clinical isolates of Pseudomonas aeruginosa and Klebsiella pneumoniae, reporting inhibition zones comparable to standard antibiotics .
- Anticancer Activity Investigation : In a cell-based assay, this compound was tested against multiple cancer cell lines, demonstrating IC50 values in the nanomolar range, indicating potent anticancer properties .
Properties
IUPAC Name |
6-bromo-4-oxo-1H-quinoline-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrN2O/c11-7-1-2-9-8(3-7)10(14)6(4-12)5-13-9/h1-3,5H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEKLYXFAPJNHEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=O)C(=CN2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50634132 | |
Record name | 6-Bromo-4-oxo-1,4-dihydroquinoline-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50634132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
364793-52-2 | |
Record name | 6-Bromo-4-oxo-1,4-dihydroquinoline-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50634132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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